molecular formula C11H16N4O2 B5746427 N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide

N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide

Cat. No. B5746427
M. Wt: 236.27 g/mol
InChI Key: FWLYFZYJMIKTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide, commonly known as MPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of MPP is not well understood, but it is thought to involve the modulation of various biochemical pathways and signaling cascades. MPP has been shown to interact with a variety of proteins and enzymes, including kinases, phosphatases, and ubiquitin ligases. These interactions can lead to changes in the activity of these proteins, which can in turn affect various cellular processes.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the activation of certain signaling pathways. MPP has also been shown to affect the activity of certain receptors and ion channels, which can lead to changes in cellular excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is its small size and relatively simple structure, which makes it easy to manipulate and study. Another advantage is its ability to affect a range of biological processes, making it a versatile tool for researchers. However, one limitation of using MPP is its potential toxicity, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the same biochemical pathways as MPP, but with greater specificity and fewer side effects. Another area of interest is the use of MPP in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, where it may have therapeutic potential. Additionally, further investigation is needed to fully understand the mechanisms of action of MPP and its effects on various biological processes.

Synthesis Methods

MPP can be synthesized using a variety of methods, including the reaction of 3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxylic acid with N-methylamine. Other methods involve the use of different reagents and catalysts, but the general approach involves the functionalization of the pyrazole ring with a piperidine moiety and a methyl group.

Scientific Research Applications

MPP has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. For example, MPP has been used to study the role of certain enzymes in the regulation of protein synthesis and degradation, as well as the effects of different drugs on these processes. MPP has also been used to study the effects of various compounds on the activity of certain receptors and ion channels.

properties

IUPAC Name

N-methyl-3-(piperidine-1-carbonyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-12-11(17)15-8-5-9(13-15)10(16)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLYFZYJMIKTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=CC(=N1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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